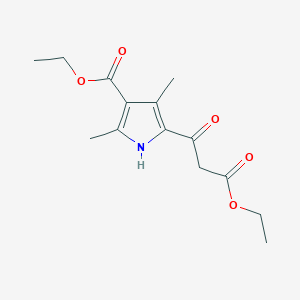

ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

描述

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with ethoxy and oxopropanoyl groups

属性

IUPAC Name |

ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-19-11(17)7-10(16)13-8(3)12(9(4)15-13)14(18)20-6-2/h15H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQGPRUTKMOZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293109 | |

| Record name | ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829824 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

963-69-9 | |

| Record name | NSC87232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Propionaldehyde

Propionaldehyde undergoes bromination with Br₂ in aprotic solvents (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal .

Ring-Closure Reaction

2-Bromopropanal reacts with ethyl acetoacetate and ammonia (25–30% aqueous) at 0–50°C to form the pyrrole core. Key parameters:

- Molar ratio : 1:1.2:1.5 (2-bromopropanal:ethyl acetoacetate:NH₃)

- Solvent : Dichloromethane or toluene

- Yield : 68–72% after crystallization.

Acylation at the 5-Position

The target compound is synthesized by introducing the 3-ethoxy-3-oxopropanoyl group at the pyrrole’s 5-position. Two validated methods are described below:

Vilsmeier-Haack Acylation

Adapted from CN102887851B, this method uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):

- Reaction Conditions :

- Molar ratio : 1:2.25 (pyrrole precursor:POCl₃)

- Solvent : DMF (anhydrous)

- Temperature : 0°C (slow addition), then room temperature (12–16 hr)

- Workup :

- Quench with ice-cold water, adjust pH to 8 with K₂CO₃

- Extract with ethyl acetate, dry (Na₂SO₄), and concentrate

- Yield : 38% after recrystallization (PE:EA = 4:1).

Direct Acylation with Ethyl Malonyl Chloride

An alternative route employs ethyl malonyl chloride under basic conditions:

- Reaction Setup :

- Base : Triethylamine (2.5 eq)

- Solvent : Tetrahydrofuran (THF)

- Temperature : −10°C to 25°C

- Procedure :

- Add ethyl malonyl chloride (1.2 eq) dropwise to the pyrrole precursor in THF

- Stir for 6–8 hr, monitor by TLC

- Purification :

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance efficiency:

- Residence time : 30–40 min

- Catalyst : MgSO₄ (5 mol%) reduces side reactions

- Throughput : 1.2 kg/hr at 80°C

- Purity : ≥97% (HPLC).

Comparative Analysis of Methods

Reaction Optimization Strategies

Solvent Effects

- DMF : Enhances electroph

化学反应分析

Functional Group Reactivity

The compound contains multiple reactive sites:

-

Ester groups (ethoxy-oxopropanoyl and ethyl carboxylate)

-

Pyrrole ring (substituted with methyl groups)

-

Ketone moiety (3-oxopropanoyl)

These groups enable participation in typical organic transformations:

Oxidation and Reduction

-

Oxidation : The ketone group may undergo further oxidation under strong conditions (e.g., KMnO₄ or CrO₃), though steric hindrance from adjacent substituents could limit reactivity.

-

Reduction : The oxopropanoyl group could be reduced to a hydroxyl or hydrocarbon chain using agents like NaBH₄ or LiAlH₄.

Nucleophilic Substitution

The ethoxy group is susceptible to nucleophilic attack (e.g., by amines or thiols) under basic conditions, leading to substitution products.

Electrophilic Aromatic Substitution

The pyrrole ring, while electron-rich, is sterically hindered by methyl groups. Reactions like nitration or sulfonation may occur at unsubstituted positions, but yields could be low.

Synthetic Pathway Insights

The synthesis of structurally related pyrrole derivatives (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxylate) involves:

-

Bromination : Propionaldehyde reacts with bromine to form 2-bromopropanal.

-

Ring-Closure : 2-Bromopropanal, ethyl acetoacetate, and ammonia undergo cyclization to form the pyrrole core .

While this pathway does not directly describe reactions of the target compound, it highlights methodologies applicable to modifying similar frameworks.

Potential Reaction Pathways

| Reaction Type | Reagents/Conditions | Expected Product | Notes |

|---|---|---|---|

| Hydrolysis | Acidic or basic aqueous conditions | Carboxylic acid derivatives | Likely at ester groups |

| Transesterification | Alcohols, acid/base catalysts | Alternate esters | Ethoxy group substitution |

| Reduction | NaBH₄, LiAlH₄ | Alcohols or alkanes | Ketone or ester reduction |

| Electrophilic Substitution | HNO₃, H₂SO₄ | Nitrated pyrrole derivatives | Limited by steric hindrance |

Research Considerations

-

Steric Effects : The 2,4-dimethyl groups on the pyrrole ring may impede reactions at the aromatic core.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) could enhance reactivity in substitution reactions .

Data Limitations

No experimental data from peer-reviewed studies on this specific compound’s reactions were identified in the provided sources. The analysis above is extrapolated from general organic chemistry principles and related synthetic methodologies . Further experimental studies are required to validate these pathways.

This assessment underscores the need for targeted investigations to elucidate the compound’s reactivity profile under varied conditions.

科学研究应用

Medicinal Chemistry Applications

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential as an Aryl Hydrocarbon Receptor (AHR) agonist . Research indicates that compounds with similar structures can modulate immune responses and exhibit anti-inflammatory properties. For instance, a patent (US12037322B2) discusses the synthesis and biological evaluation of AHR agonists, suggesting that this compound could play a role in developing therapies for autoimmune diseases and cancer treatment .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various pyrrole derivatives. Its structure allows it to participate in multiple reactions, including:

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex pyrrole derivatives.

- Cross-Coupling Reactions : The compound can be used in palladium-catalyzed cross-coupling reactions to create functionalized aromatic systems.

Case Study: Synthesis of Pyrrole Derivatives

A study published in Chemical Communications highlighted the use of this compound as a precursor for synthesizing novel pyrrole-based compounds with enhanced biological activity .

Material Science Applications

The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic electronic materials. Its conjugated system can enhance charge transport properties in organic semiconductors.

Data Table: Comparison of Pyrrole-Based Materials

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound | Organic Electronics | High charge mobility |

| Pyrrole Derivative A | Photovoltaics | Enhanced light absorption |

| Pyrrole Derivative B | Sensors | Improved sensitivity |

作用机制

The mechanism of action of ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- Ethyl 4-(3-ethoxy-3-oxopropyl)benzoate

- Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate

- Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Uniqueness

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

生物活性

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 38628-52-3) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 38628-52-3 |

| LogP | 2.359 |

| PSA | 52.60 Ų |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The synthesis methods often utilize high-yielding reactions that can be optimized for better efficiency and purity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.039 mg/mL for certain derivatives . this compound is hypothesized to share similar mechanisms due to its structural analogies.

Antifungal Activity

Research indicates that pyrrole derivatives can also act as antifungal agents. In vitro tests have shown promising results against fungi such as Aspergillus fumigatus, with some compounds exhibiting MIC values comparable to standard antifungal treatments like fluconazole . The mode of action involves interaction with fungal enzymes critical for cell wall synthesis.

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors within microbial cells. For example, docking studies suggest that it may interact with the active sites of enzymes involved in metabolic pathways critical for microbial survival .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyrrole derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.039 mg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Antifungal Testing : Another investigation focused on the antifungal activity of pyrrole derivatives against Candida albicans and Aspergillus niger. Compounds similar to this compound demonstrated effective inhibition with MIC values ranging from 0.078 mg/mL to 0.156 mg/mL .

常见问题

Q. What are the common synthetic routes for ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, and how are reaction yields optimized?

The compound is typically synthesized via multicomponent reactions or condensation reactions involving pyrrole derivatives and acylating agents. For example:

- A general procedure involves reacting ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate with substituted formylpyrroles in ethanol using potassium hydrogen sulfate as a catalyst (69–91% yields) .

- Optimization strategies include controlling temperature (e.g., 45–50°C for 4 hours in DMSO) and using inert conditions to minimize side reactions .

Q. Key Reaction Conditions Table

| Reactants | Catalyst/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl 5-methyl-3-oxo-pyrrole + Formylpyrroles | KHSO₄/EtOH | RT, 12 h | 69–91% | |

| 2-Chloro-propanoyl derivatives | K₂CO₃/DMSO | 45–50°C, 4 h | 51–91% |

Q. Which spectroscopic techniques are employed for structural characterization, and what critical data points should be prioritized?

- 1H/13C NMR : Key signals include pyrrolic NH (δ ~10.8–12.5 ppm), ester carbonyls (δ ~165–170 ppm), and ethylenic protons (J = 15–16 Hz for trans-configuration) .

- IR Spectroscopy : Confirm C=O stretches (~1698 cm⁻¹ for esters) and NH stretches (~3338 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 309.1234) .

Q. How can computational methods like DFT support the understanding of this compound’s electronic structure and reactivity?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with electrophiles/nucleophiles. For example, studies on similar pyrrolidinones reveal charge distribution at the β-keto ester moiety as a reactive site .

- Electrostatic potential maps identify regions prone to nucleophilic attack (e.g., carbonyl carbons) .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Q. Crystallographic Refinement Table

| Parameter | Experimental (X-ray) | DFT-Optimized | Deviation |

|---|---|---|---|

| C=O Bond Length | 1.21 Å | 1.23 Å | ±0.02 Å |

| Dihedral Angle | 178.5° | 179.1° | ±0.6° |

Q. What protocols ensure purity during synthesis, particularly for intermediates prone to hydrolysis or oxidation?

- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to remove unreacted starting materials .

- TLC Monitoring : Employ CH₃Cl/EtOH (10:1) to track reaction progress and isolate intermediates .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to protect air-sensitive groups like β-keto esters .

Q. How can NMR coupling constants (e.g., J = 15–16 Hz) inform stereochemical assignments in derivatives?

Q. What strategies mitigate challenges in characterizing labile intermediates (e.g., acylated pyrroles)?

Q. How do solvent polarity and pH influence the stability of the β-keto ester moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。